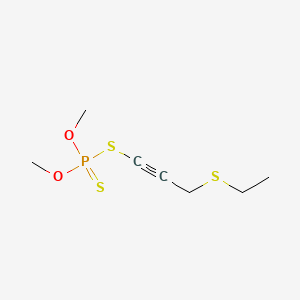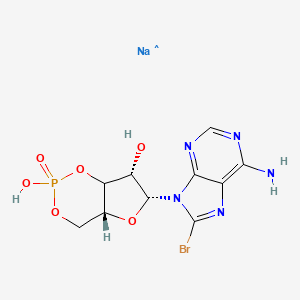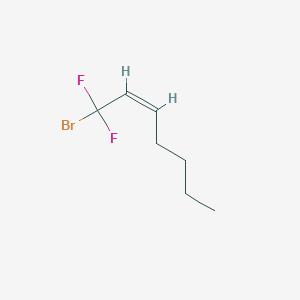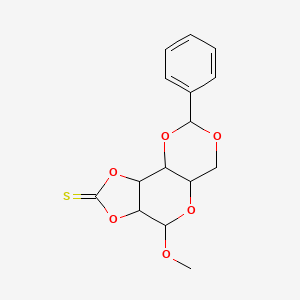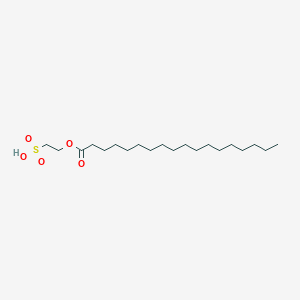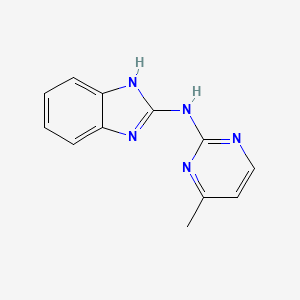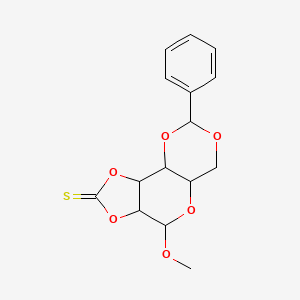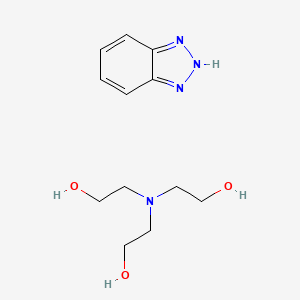
4-Bromo-1-iododibenzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-iododibenzothiophene is an organosulfur compound with the molecular formula C12H6BrIS It is a derivative of dibenzothiophene, where bromine and iodine atoms are substituted at the 4 and 1 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-iododibenzothiophene typically involves the halogenation of dibenzothiophene. One common method is the sequential bromination and iodination of dibenzothiophene. The process can be summarized as follows:
Bromination: Dibenzothiophene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Iodination: The brominated product is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like potassium iodate (KIO3) or hydrogen peroxide (H2O2). This step is often performed in an acetic acid (CH3COOH) medium at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 4-Bromo-1-iododibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution may involve reagents like silver nitrate (AgNO3).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized dibenzothiophenes, while oxidation can produce sulfoxides or sulfones.
科学研究应用
4-Bromo-1-iododibenzothiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers use it to study the interactions of halogenated aromatic compounds with biological systems, which can provide insights into drug design and environmental toxicology.
Catalysis: It is employed as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism by which 4-Bromo-1-iododibenzothiophene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine and iodine atoms, which can participate in various substitution and coupling reactions. In materials science, its electronic properties are influenced by the conjugated dibenzothiophene ring system, which can facilitate charge transport and other electronic processes.
相似化合物的比较
4-Bromo-1-iododibenzothiophene can be compared with other halogenated dibenzothiophenes, such as:
4-Chloro-1-iododibenzothiophene: Similar in structure but with chlorine instead of bromine, leading to different reactivity and electronic properties.
4-Bromo-1-chlorodibenzothiophene: Contains both bromine and chlorine, offering a different set of chemical behaviors.
Dibenzothiophene: The parent compound without halogen substitutions, which has different reactivity and applications.
The uniqueness of this compound lies in the specific combination of bromine and iodine, which imparts distinct reactivity and electronic characteristics, making it valuable for specialized applications in synthesis and materials science.
属性
分子式 |
C12H6BrIS |
|---|---|
分子量 |
389.05 g/mol |
IUPAC 名称 |
4-bromo-1-iododibenzothiophene |
InChI |
InChI=1S/C12H6BrIS/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6H |
InChI 键 |
UJTDRPPSNYHWEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3S2)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
